molecular formula C42H64O19 B1200544 k-Strophanthoside CAS No. 33279-57-1

k-Strophanthoside

Cat. No. B1200544
CAS RN: 33279-57-1
M. Wt: 872.9 g/mol
InChI Key: GILGYKHFZXQALF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of k-Strophanthoside and related compounds often involves complex organic reactions. For example, the synthesis of strophanthidin 3-[1-14C] bromoacetate, a derivative used for affinity labeling of the cardiotonic steroid site, demonstrates the intricate steps involved in producing variants of k-Strophanthoside for research purposes (Ruoho, Meitner, & Hokin, 1969). Additionally, a partial synthesis approach has been described to produce k-strophanthin-β, highlighting the synthetic versatility of compounds within this family (Chernobai, 1965).

Molecular Structure Analysis

The molecular structure of k-Strophanthoside and its analogs has been extensively studied using techniques like LC-ESI-MS/MS. This method allows for the characterization of the cardenolides present in strophanthin-K, identifying six different cardiac glycosides, including k-strophanthoside itself (Grosa, Allegrone, & Del Grosso, 2005). Such detailed analysis sheds light on the complex nature of these compounds and their potential biological activities.

Chemical Reactions and Properties

k-Strophanthoside undergoes various chemical reactions, especially under forced degradation conditions. These reactions include the formation of k-strophanthidin (the aglycone part of strophanthin-K glycosides) in acidic conditions and the hydrolysis of the unsaturated 17beta-lactones in basic conditions, demonstrating its chemical reactivity and stability under different environmental conditions (Grosa, Allegrone, & Del Grosso, 2005).

Physical Properties Analysis

The physical properties of k-Strophanthoside, such as solubility, melting point, and molecular weight, are crucial for its application in research and potential therapeutic uses. While specific studies focusing solely on these aspects were not identified in this search, the characterization techniques mentioned above indirectly provide insights into the physical behavior of this compound.

Chemical Properties Analysis

The chemical properties of k-Strophanthoside, including its reactivity with other chemical entities and stability under various conditions, are essential for understanding its mechanism of action and potential applications. The studies highlighted offer a glimpse into the complex chemistry of k-Strophanthoside and its derivatives, paving the way for further research into their potential uses beyond their traditional roles.

Scientific Research Applications

Pharmacology

  • Summary of Application : k-Strophanthoside is a type of cardiac glycoside, which are compounds with the ability to increase the output force of the heart and decrease its rate of contractions by acting on the cellular sodium-potassium ATPase pump . They are present in a variety of plants but are mainly extracted from the seeds of the African Strophanthus kombé or S. hispidus (strophanthoside K) .
  • Results or Outcomes : Cardiac glycosides like k-Strophanthoside have been found to have a significant effect on heart disease, increasing the output force of the heart and decreasing its rate of contractions .

Ethnobotany

  • Summary of Application : Plants containing k-Strophanthoside, such as Adonis vernalis L. and A. amurensis Regel & Radde, have long been used in European and Chinese folk medicine for their cardiac-enhancing effects .
  • Results or Outcomes : These plants and their active constituents possess broad pharmacological properties, including cardiovascular, antiangiogenic, antibacterial, antioxidant, anti-inflammatory and acaricidal activities .

Pharmacology

  • Summary of Application : k-Strophanthoside is a type of cardiac glycoside, which are compounds with the ability to increase the output force of the heart and decrease its rate of contractions by acting on the cellular sodium-potassium ATPase pump . They are present in a variety of plants but are mainly extracted from the seeds of the African Strophanthus kombé or S. hispidus (strophanthoside K) .
  • Results or Outcomes : Cardiac glycosides like k-Strophanthoside have been found to have a significant effect on heart disease, increasing the output force of the heart and decreasing its rate of contractions .

Ethnobotany

  • Summary of Application : Plants containing k-Strophanthoside, such as Adonis vernalis L. and A. amurensis Regel & Radde, have long been used in European and Chinese folk medicine for their cardiac-enhancing effects .
  • Results or Outcomes : These plants and their active constituents possess broad pharmacological properties, including cardiovascular, antiangiogenic, antibacterial, antioxidant, anti-inflammatory and acaricidal activities .

Pharmacology

  • Summary of Application : k-Strophanthoside is a type of cardiac glycoside, which are compounds with the ability to increase the output force of the heart and decrease its rate of contractions by acting on the cellular sodium-potassium ATPase pump . They are present in a variety of plants but are mainly extracted from the seeds of the African Strophanthus kombé or S. hispidus (strophanthoside K) .
  • Results or Outcomes : Cardiac glycosides like k-Strophanthoside have been found to have a significant effect on heart disease, increasing the output force of the heart and decreasing its rate of contractions .

Ethnobotany

  • Summary of Application : Plants containing k-Strophanthoside, such as Adonis vernalis L. and A. amurensis Regel & Radde, have long been used in European and Chinese folk medicine for their cardiac-enhancing effects .
  • Results or Outcomes : These plants and their active constituents possess broad pharmacological properties, including cardiovascular, antiangiogenic, antibacterial, antioxidant, anti-inflammatory and acaricidal activities .

Safety And Hazards

K-Strophanthoside is classified as Acute toxicity - Category 2, both Oral and Dermal, and Acute toxicity - Category 1, Inhalation . It is fatal if swallowed, in contact with skin, or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While k-Strophanthoside has been studied for its cardiovascular effects, most plants within the 32 species have not been comprehensively studied . Further clinical evaluation of their cardiovascular activity and toxicity should be conducted after addressing the problem of the rapidly decreasing resources .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGYKHFZXQALF-FBPIOBPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954919
Record name k-Strophanthoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

k-Strophanthoside

CAS RN

33279-57-1
Record name k-Strophanthoside
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Record name k-Strophanthoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name k-Strophanthoside
Source EPA DSSTox
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Record name (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
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Record name K-STROPHANTHOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
G Grosa, G Allegrone, E Del Grosso - Journal of pharmaceutical and …, 2005 - Elsevier
… On the basis of the fragmentation pattern elucidated from the standard k-strophanthoside, we expected that other cardiac glycosides contained in strophanthin-K would exhibit …
Number of citations: 13 www.sciencedirect.com
IF Makarevich - Chemistry of Natural Compounds, 1972 - Springer
… From the k-strophanthoside by hydrolysis under mild … These facts confirm the structure of k-strophanthoside (see [2… The reduction of k-strophanthoside with sodium borohydride forms a …
Number of citations: 2 link.springer.com
IF Makarevich, SV Kovalev - Chemistry of natural compounds, 2006 - Springer
Twelve cardiac glycosides and aglycons were isolated from Strophanthus kombe seeds. Of these, eight were identified as cymarin, K-strophanthin-β, K-strophanthoside, periplocymarin, …
Number of citations: 13 link.springer.com
VM Venturi - Acta Pharmacologica et Toxicologica, 1956 - Wiley Online Library
… standardized unipolar electrocardiograms of left ventricle, left auricle, right ventricle and right auricle in isolated normal rabbits hearts before and during perfusion with k-strophanthoside…
Number of citations: 1 onlinelibrary.wiley.com
A Marzo, P Ghirardi, G Marchetti - Journal of Pharmacology and …, 1974 - ASPET
… 64 minutes with K-strophanthoside- 3 H … K-strophanthoside among particulate fractions was in the microsome fraction. In anesthetized guinea pigs with a biliary fistula K-strophanthoside …
Number of citations: 11 jpet.aspetjournals.org
AB Gallagher - 2006 - ukzn-dspace.ukzn.ac.za
… Strophanthus kombe contains a mixture of glycosides collectively called strophanthin K, with the principle glycosides being K-strophanthoside, K-strophanthin-B, and cymarin, with the …
Number of citations: 1 ukzn-dspace.ukzn.ac.za
A Marzo, P Ghirardi, G Croce, G Marchetti - … -Schmiedeberg's Archives of …, 1973 - Springer
… K-strophanthoside(3I-I) used was pure. The Rf obtained on TLC plates were invariably 0.4 for both labelled and unlabelled K-strophanthoside… administration of K-strophanthoside and …
Number of citations: 5 link.springer.com
DN Knittel, P Lorenz, U Huber, FC Stintzing… - … für Naturforschung C, 2016 - degruyter.com
… detected for the reference standard k-strophanthoside (strophanthidin-cymaropyranosyl-… This indicates a structure composed of k-strophanthoside and an additional glucose moiety, …
Number of citations: 8 www.degruyter.com
A Marzo, P Ghirardi - Biochemical Pharmacology, 1974 - Elsevier
… and thereafter with KH medium + K-strophanthoside (3H) for 4, … The concentrations of K-strophanthoside in the perfusate 4 … was completely free of K-strophanthoside after this period (Fig…
Number of citations: 9 www.sciencedirect.com
A Marzo, P Ghirardi, O Riva, GC Maggi… - Naunyn-Schmiedeberg's …, 1976 - Springer
… We have recently studied the pharmacokinetics of K-strophanthoside after enteral (Marzo et … , and urinary and biliary excretion of Kstrophanthoside-3H administered parenterally to heal…
Number of citations: 8 link.springer.com

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